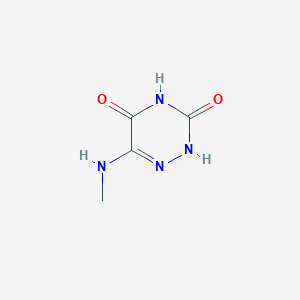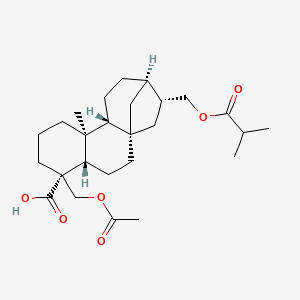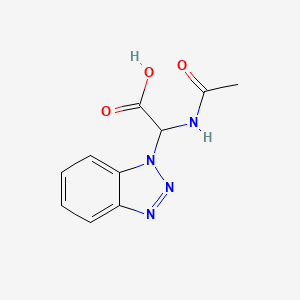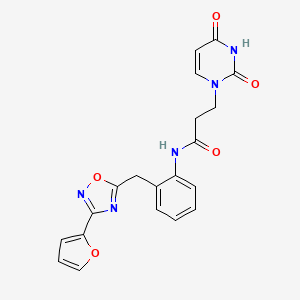
1-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the empirical formula C11H16N2 and a molecular weight of 176.26 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of this compound isCC1N(CC)C2=CC=CC=C2NC1 . The InChI key is CWAGTBONVNAJGZ-UHFFFAOYSA-N . Physical and Chemical Properties Analysis
This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the resources.Aplicaciones Científicas De Investigación
Tautomerism and Structural Analysis
Research has shown interest in the tautomerism and structural properties of quinoxaline derivatives. For instance, Chapman (1966) explored the tautomerism of 3-alkoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline derivatives, finding that these compounds exist as a tautomeric mixture of unsaturated and saturated esters in solution, with significant implications for their chemical behavior and reactivity (Chapman, 1966).
Material Science and Photophysical Properties
In material science, the photophysical properties of quinoxaline derivatives have been analyzed, indicating their potential application in photovoltaic devices and as fluorescent materials. For example, Benallal et al. (2020) conducted experimental and theoretical studies on 1-ethyl-3-methylquinoxaline-2-thione, emphasizing its significant biological activity and potential in biomedical applications, driven by its stable conformation and electronic transitions (Benallal et al., 2020).
Corrosion Inhibition
The corrosion inhibition efficiency of quinoxalines on metals in acidic media has been investigated, showcasing their potential as corrosion inhibitors. Zarrouk et al. (2014) performed quantum chemical calculations on ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate and other quinoxalines, highlighting a correlation between molecular structure and inhibition efficiency, which is crucial for protecting metals in industrial applications (Zarrouk et al., 2014).
Anticancer Activity and EGFR-TK Inhibition
Quinoxaline derivatives have shown promising anticancer activities. Ahmed et al. (2020) explored the synthesis, EGFR-TK inhibition, and anticancer activity of new quinoxaline derivatives, demonstrating that certain compounds exhibited noteworthy anti-proliferative effects against various cancer cell lines, indicating their potential as anticancer agents with EGFR inhibitory activity (Ahmed et al., 2020).
Advanced Organic Synthesis and Chemical Reactivity
The versatility of quinoxaline derivatives in organic synthesis has been highlighted, with studies focusing on their reactivity and applications in synthesizing complex organic molecules. Zhu et al. (2003) reported on an expedient phosphine-catalyzed [4 + 2] annulation, synthesizing highly functionalized tetrahydropyridines, showcasing the utility of quinoxaline derivatives in facilitating novel organic reactions (Zhu et al., 2003).
Safety and Hazards
The safety information for 1-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoxaline indicates that it is classified as a combustible solid . The flash point is not applicable . For more detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound.
Direcciones Futuras
Propiedades
IUPAC Name |
4-ethyl-3-methyl-2,3-dihydro-1H-quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-3-13-9(2)8-12-10-6-4-5-7-11(10)13/h4-7,9,12H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAGTBONVNAJGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(CNC2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~4~-(3-fluorophenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2598203.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methylquinolin-4-yl)oxalamide](/img/structure/B2598204.png)
![2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2598206.png)
![3-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]propanoic acid](/img/structure/B2598209.png)
![4-Methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B2598211.png)


![3-({[4-(Tert-butyl)phenyl]sulfanyl}methyl)-1-(4-methoxyphenyl)-4-phenyl-2-azetanone](/img/structure/B2598214.png)
![(E)-N-[3-(ethylsulfonylamino)propyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2598216.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2598218.png)


![methyl 2-[(cyanoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2598223.png)
